5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring, a thiazole ring, and a carboxamide group
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . Thiazole derivatives, which are also structurally similar, have been found in many potent biologically active compounds .
Mode of Action
It is known that similar compounds interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, resulting in diverse biological activities .
Result of Action
It is known that similar compounds exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that similar compounds can exhibit different levels of activity under different environmental conditions .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as indole derivatives and thiazole derivatives, have been found to interact with multiple receptors and exhibit a wide range of biological activities .
Cellular Effects
Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is not well established. It is known that compounds with similar structures can bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biomolecules .
Metabolic Pathways
Similar compounds are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the thiophene and carboxamide groups. One common method involves the reaction of 4-methylphenyl isothiocyanate with 2-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with 5-chlorothiophene-2-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: shares similarities with other thiazole and thiophene derivatives.
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiophene derivatives: Used in material science and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-9-2-4-10(5-3-9)11-8-20-15(17-11)18-14(19)12-6-7-13(16)21-12/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZSFXGJOSMUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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